molecular formula C10H10BrN3O2 B5584090 [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol

[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol

Cat. No. B5584090
M. Wt: 284.11 g/mol
InChI Key: URDXWQDIIFQSPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, typically involves the cyclization of azides with alkynes or other precursors that can introduce the desired functional groups. Such reactions are often facilitated by the use of catalysts and can be performed under green chemistry conditions, avoiding the use of solvents and catalysts to enhance environmental sustainability (Güler Yagiz et al., 2021).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with substituents like bromophenyl and dimethanol groups influencing the overall geometry and electronic properties of the molecule. Crystallographic analysis and density functional theory (DFT) calculations are common methods used to elucidate the structure and confirm the geometry of such compounds, providing insights into their conformational stability and electronic characteristics (Xiangyang Liu et al., 2022).

Chemical Reactions and Properties

The presence of a bromophenyl group in [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol makes it a potential candidate for further functionalization through reactions such as bromine-lithium exchange, which can be used to introduce new substituents or functional groups at the bromine site. Such reactions expand the chemical versatility of the compound, allowing for the synthesis of a diverse array of derivatives (B. Iddon & M. Nicholas, 1996).

properties

IUPAC Name

[1-(4-bromophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXWQDIIFQSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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